Technical Guide: 4-Chlorobenzenesulfinic Acid (CAS 100-03-8)
Technical Guide: 4-Chlorobenzenesulfinic Acid (CAS 100-03-8)
Topic: 4-Chlorobenzenesulfinic Acid (CAS 100-03-8) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Synthon for Sulfone and Sulfoximine Architectures [1]
Executive Summary
4-Chlorobenzenesulfinic acid (CAS 100-03-8) is a versatile organosulfur building block distinguished by its ambident nucleophilicity and redox activity.[1] While often overshadowed by its sulfonyl chloride precursor, the sulfinic acid moiety offers a unique gateway to sulfones (via S-alkylation), sulfonamides (via oxidative amination), and sulfoximines (a rapidly emerging pharmacophore in modern drug discovery).[1] This guide synthesizes the physicochemical profile, industrial-grade synthetic protocols, and mechanistic insights required to utilize this reagent effectively in medicinal chemistry campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The stability of the free acid is limited; it is prone to disproportionation and oxidation. Consequently, it is frequently generated in situ or isolated as its stable sodium salt (Sodium 4-chlorobenzenesulfinate, CAS 14752-66-0).[1]
| Property | Data | Commentary |
| CAS Number | 100-03-8 | Free acid form.[1] |
| Molecular Formula | C₆H₅ClO₂S | MW: 176.62 g/mol .[1] |
| Appearance | White crystalline solid | Often degrades to a slight yellow upon oxidation.[1] |
| Melting Point | 99–100 °C (dec.)[1] | Decomposes near MP; sodium salt is stable >300 °C. |
| Acidity (pKa) | ~ 1.8 – 2.1 (Estimated) | More acidic than carboxylic acids; exists as the sulfinate anion at physiological pH.[1] |
| Solubility | Water (Hot), Ethanol, Acetone | Sodium salt is highly water-soluble; free acid precipitates at low pH.[1] |
| Stability | Air-sensitive (slow oxidation) | Critical: Store under inert atmosphere or as the sodium salt to prevent conversion to 4-chlorobenzenesulfonic acid.[1] |
Synthetic Routes & Mechanistic Insights
The most robust route to 4-chlorobenzenesulfinic acid is the reduction of 4-chlorobenzenesulfonyl chloride . This method is preferred over Grignard-SO₂ insertion due to the low cost of starting materials and scalability.
Mechanism of Formation
The transformation involves a nucleophilic attack by the sulfite dianion (
Figure 1: Reductive synthesis pathway from sulfonyl chloride to sulfinate.
Validated Experimental Protocol
Objective: Synthesis of Sodium 4-chlorobenzenesulfinate (Stable Precursor).
Reagents:
-
4-Chlorobenzenesulfonyl chloride (1.0 eq)[1]
-
Sodium sulfite (
, 2.0 eq)[1][2] -
Sodium bicarbonate (
, 2.0 eq)[1][2] -
Solvent: Water (or Water/Ethanol 4:1 for solubility)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve
(25.2 g, 200 mmol) and (16.8 g, 200 mmol) in distilled water (100 mL) in a round-bottom flask. Heat to 50 °C. -
Addition: Add 4-chlorobenzenesulfonyl chloride (21.1 g, 100 mmol) portion-wise over 30 minutes. Note: Vigorous stirring is essential as the sulfonyl chloride melts/disperses.
-
Reaction: Maintain temperature at 60–70 °C for 3–4 hours. The solution should become clear as the sulfonyl chloride is consumed.
-
Workup (Salt Isolation): Cool the mixture to 0 °C. The sodium salt may precipitate (salting out). If not, evaporate water under reduced pressure to dryness.
-
Purification: Extract the solid residue with boiling ethanol (the inorganic salts
/ are insoluble; the sulfinate dissolves).[1] Filter hot. -
Crystallization: Cool the ethanol filtrate to yield white crystalline sodium 4-chlorobenzenesulfinate.
-
Acidification (Optional): To obtain the free acid, dissolve the salt in minimal water and acidify with cold 1M HCl.[1] Filter the precipitate immediately and dry under vacuum.
Reactivity & Application Workflows
The Ambident Nucleophile Challenge
Sulfinates are ambident nucleophiles , possessing two reactive sites: the soft Sulfur (S) and the hard Oxygen (O).[1]
-
S-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl halides like methyl iodide, benzyl bromide) and polar aprotic solvents.[1] Yields Sulfones .
-
O-Alkylation (Kinetic Control): Favored by hard electrophiles (diazomethane, triethyloxonium tetrafluoroborate) or specific hard leaving groups.[1] Yields Sulfinic Esters .[1]
Medicinal Chemistry Insight: For drug development, the sulfone motif is the primary target. Therefore, reaction conditions are optimized to maximize S-alkylation (use of polar solvents like DMF or Ethanol/Water).[1]
Figure 2: Divergent reactivity of the sulfinate anion.[1] S-alkylation is the standard route for sulfone synthesis.
Case Study: Synthesis of Sulfone-Based Scaffolds
A standard application is the synthesis of Ethyl 2-((4-chlorophenyl)sulfonyl)acetate , a precursor for substituted sulfones.[1]
Protocol:
-
Suspend Sodium 4-chlorobenzenesulfinate (1.0 eq) in DMF.
-
Add Ethyl chloroacetate (1.1 eq).
-
Heat to 80 °C for 4 hours.
-
Pour into ice water. The product precipitates as a solid due to the hydrophobic 4-chlorophenyl group.
-
Yield: Typically 85–95%.[1]
-
Mechanistic Note: The electron-withdrawing chlorine atom on the benzene ring stabilizes the sulfinate but also slightly reduces nucleophilicity compared to toluene derivatives, requiring slightly higher temperatures.
Emerging Applications: Sulfoximines
Beyond sulfones, 4-chlorobenzenesulfinic acid is a key precursor for Sulfoximines (e.g., via the SulfoxFluor reagent).[1] Sulfoximines are increasingly used as bioisosteres for sulfones in drug candidates (e.g., Pan-CDK inhibitors) due to their improved solubility and metabolic stability.[1]
Workflow:
-
Oxidative Imination: 4-Chlorobenzenesulfinic acid + Chloramine-T
Sulfonimidoyl intermediate.[1] -
Fluorination: Conversion to the sulfonimidoyl fluoride (SulfoxFluor analog).[1]
-
Coupling: Reaction with amines/nucleophiles to build complex drug scaffolds.[1]
Handling, Stability & Safety (E-E-A-T)
-
Oxidation Risk: Sulfinic acids slowly oxidize to sulfonic acids (
) in air.[1] Test: A melting point depression or increased water solubility often indicates oxidation.[1] -
Disproportionation: Upon heating in acidic media without a nucleophile, sulfinic acids disproportionate into thiosulfonates (
) and sulfonic acids.[1] Prevention: Keep the reaction medium basic (pH > 8) until the electrophile is added. -
Safety: The free acid is corrosive and an irritant. The sodium salt is generally safer but should be handled as a chemical irritant.[1]
References
-
Org. Synth. 1921, 1, 49. Benzenesulfonyl chloride. (Foundational method for sulfonyl chloride synthesis).[1]
- Journal of Medicinal Chemistry.Sulfone Bioisosteres in Drug Discovery. (Context on sulfone utility).
-
Organic Process Research & Development. Scalable Synthesis of SulfoxFluor from Sulfinates. (Modern application in sulfoximine synthesis). [1]
-
PrepChem. Synthesis of sodium p-chlorobenzenesulfinate. (Specific protocol validation).
-
Sigma-Aldrich. Safety Data Sheet: 4-Chlorobenzenesulfinic acid. (Safety data).
